molecular formula C7H10O4 B13613419 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13613419
M. Wt: 158.15 g/mol
InChI Key: YKCGJZJTBLIAIG-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.

Chemical Reactions Analysis

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:

Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .

Scientific Research Applications

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .

Comparison with Similar Compounds

Biological Activity

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its pharmacological relevance.

Chemical Structure and Synthesis

The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. Its synthesis typically involves complex organic reactions, such as Wacker-type cyclization and epoxide ring-opening mechanisms, which are crucial for constructing the dioxabicyclo core.

Synthesis Methods:

  • Wacker-type Cyclization: This method has been effectively employed to create the dioxabicyclo[3.2.1]octane core from various precursors, allowing for enantioselective synthesis .
  • Epoxide Ring Opening: A chemo- and stereoselective approach has been utilized to form the compound through epoxide intermediates, facilitating high yields and selectivity .

Biological Activity

The biological activities of 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid and its analogs have been investigated across various studies, revealing promising pharmacological properties.

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant antidiabetic effects. For instance, certain analogs were shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and glycogen phosphorylase, leading to reduced glucose absorption .

Central Nervous System (CNS) Effects

Several studies have focused on the interaction of 3-aza-6,8-dioxabicyclo[3.2.1]octanes with dopamine transporters (DAT) and serotonin transporters (SERT). Notably, some compounds displayed high affinity for DAT with IC50 values as low as 21 nM, suggesting potential applications in treating CNS disorders like Parkinson's disease and ADHD .

Antimicrobial Activity

The compound's structural features have also been linked to antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .

Case Studies

StudyCompoundBiological ActivityKey Findings
3-Aza-6,8-dioxabicyclo[3.2.1]octaneDAT InhibitionIC50 = 21 nM; selective for DAT over SERT
Various DerivativesAntidiabeticSignificant inhibition of α-amylase and glycogen phosphorylase
Dioxabicyclo CompoundsAntimicrobialEffective against multiple bacterial strains

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9)

InChI Key

YKCGJZJTBLIAIG-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC1(CO2)C(=O)O

Origin of Product

United States

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